molecular formula C23H32N2O3 B6018286 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol

4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol

Cat. No. B6018286
M. Wt: 384.5 g/mol
InChI Key: ZZCYBPJHHDEQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol, also known as MPHP, is a new synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol exerts its pharmacological effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the activation of the G-protein coupled receptor signaling pathway, which leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and physiological effects:
This compound has been found to exhibit potent analgesic, anti-inflammatory, and antipyretic properties in animal models. It has also been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to increase the levels of anti-inflammatory cytokines, such as interleukin-10.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol is its potent pharmacological effects, which make it a promising candidate for the treatment of various diseases. However, one of the main limitations of this compound is its potential for abuse and addiction, which may limit its clinical use.

Future Directions

There are several future directions for the research on 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol. One potential direction is the development of more potent and selective analogs of this compound that exhibit fewer side effects and a lower potential for abuse. Another direction is the investigation of the long-term effects of this compound on the brain and other organs, as well as its potential for the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound is needed to optimize its clinical use.

Synthesis Methods

4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol can be synthesized by using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 2-methoxyphenol with formaldehyde to produce 2-methoxy-4-methylphenol. This intermediate product is then reacted with 3-phenylpropylamine to produce 4-(3-phenylpropyl)-2-methoxyphenol. The final step involves the reaction of this intermediate product with 1-(2-hydroxyethyl)piperazine to produce this compound.

Scientific Research Applications

4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience. It has been found to exhibit potent analgesic, anti-inflammatory, and antipyretic properties, making it a promising candidate for the treatment of various diseases, including chronic pain, fever, and inflammation.

properties

IUPAC Name

4-[[3-(2-hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-28-23-16-20(9-10-22(23)27)17-24-13-14-25(21(18-24)11-15-26)12-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-10,16,21,26-27H,5,8,11-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCYBPJHHDEQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCN(C(C2)CCO)CCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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